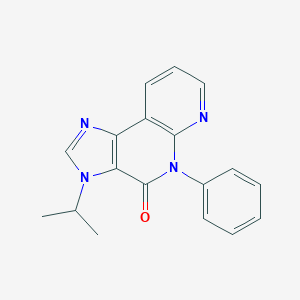

1,4-Dibenzyloxy-2-nitrobenzene

説明

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves nitration reactions, as seen in the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, where nitration of 1-alkoxy-2-acetylaminobenzenes leads to a mixture of nitro derivatives . Similarly, 1,2-dichloro-4-nitrobenzene is synthesized by chlorination of p-nitrochlorobenzene . These methods suggest that the synthesis of 1,4-dibenzyloxy-2-nitrobenzene could involve similar nitration steps.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often confirmed by techniques such as X-ray crystallography, as in the case of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . The structures of these compounds can display a variety of intermolecular interactions, such as hydrogen bonds and Cl...Cl interactions, which contribute to the formation of different crystal systems .

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions. For instance, 1-alkoxy-2-amino-4-nitrobenzenes can be prepared by reducing dinitrobenzenes with sodium disulphide . Additionally, 1,3-bis(ethylamino)-2-nitrobenzene can cyclize to form substituted benzimidazoles . These reactions indicate the reactivity of nitro groups and the potential for cyclization in nitrobenzene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be influenced by their molecular structure. For example, the length of the alkoxy chain in dialkoxy ethynylnitrobenzenes affects the crystal structure and, consequently, the physical properties of the compounds . The solvate structures of nitrobenzene derivatives with aniline and 1,4-dioxane also demonstrate the impact of intermolecular interactions on the formation of two-dimensional sheets .

科学的研究の応用

Electrochemical Reduction

Research on the electrochemical reduction of nitrobenzene derivatives, including 1,4-Dibenzyloxy-2-nitrobenzene, has been conducted. For instance, Silvester et al. (2006) explored the reductions of nitrobenzene and 4-nitrophenol by cyclic voltammetry. They observed that nitrobenzene was reduced reversibly by one electron and further by two electrons in a chemically irreversible step, indicating the compound's potential for electrochemical applications (Silvester et al., 2006).

Degradation and Environmental Applications

Carlos et al. (2008) studied the thermal degradation of nitrobenzene using the Fenton reagent. They identified products like 4-nitrophenol, indicating that hydroxylation and nitration reactions are involved in degradation. This research is significant for understanding the environmental impact and degradation pathways of nitrobenzene derivatives (Carlos et al., 2008).

Synthesis of Derivatives

Blanksma (2010) presented a method for preparing 1-alkoxy-2-amino-4-nitrobenzenes, showcasing the versatility of nitrobenzene derivatives in synthesizing various compounds (Blanksma, 2010).

Reduction in Synthetic Wastewater

Mantha et al. (2001) utilized zerovalent iron for the reduction of nitrobenzene to aniline in synthetic wastewater, indicating the compound's role in environmental remediation technologies (Mantha et al., 2001).

Luminescent Sensing Applications

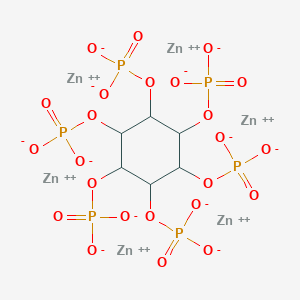

Xu et al. (2020) developed a zinc-based metal–organic framework that can sense nitrobenzene, demonstrating the use of nitrobenzene derivatives in developing sensitive luminescent sensors for environmental monitoring (Xu et al., 2020).

Photophysics and Photochemistry Studies

Giussani and Worth (2017) explored the complex photophysics and photochemistry of nitrobenzene, providing insights into the photodegradation and environmental behavior of these compounds (Giussani & Worth, 2017).

Synthesis of Pyrroles

Lee and Kim (2013) demonstrated a one-pot synthesis method for pyrroles from nitrobenzene derivatives, highlighting the compound's role in synthesizing heterocyclic compounds (Lee & Kim, 2013).

特性

IUPAC Name |

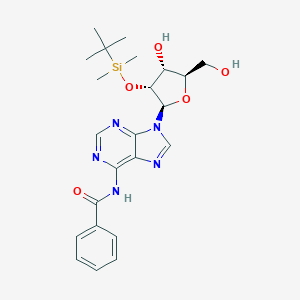

2-nitro-1,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZFMSSFDIBXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325517 | |

| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzyloxy-2-nitrobenzene | |

CAS RN |

51792-85-9 | |

| Record name | 51792-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)